N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine
Description
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-12-4-9-16(17-15(12)10-18(2,3)25-17)23-11-13-5-7-14(8-6-13)24-19(20,21)22/h4-9,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQNEVSLOYOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)OC(F)(F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine is an organic compound characterized by its unique structural features that suggest potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its possible applications in treating various diseases, including cancer.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3NO2 |
| Molecular Weight | 349.35 g/mol |
| IUPAC Name | This compound |
| Purity | >90% |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and allowing for better interaction with intracellular targets. The benzofuran moiety may contribute to its biological effects through mechanisms such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : Interaction with signaling pathways could lead to altered cellular responses.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, a study evaluated various dihydrobenzofuran derivatives for their anticancer activity against a panel of 60 human tumor cell lines. The results showed that certain derivatives had significant growth inhibition, particularly against leukemia and breast cancer cell lines .
Case Study: Dihydrobenzofuran Lignans
A related study highlighted the activity of dihydrobenzofuran lignans against cancer cell lines. Compounds were found to inhibit tubulin polymerization, a crucial step in mitosis, which suggests that this compound might similarly exhibit antimitotic effects. The most active compound from the study had a GI(50) value of less than 10 nM against breast cancer cell lines .
Other Biological Activities
Beyond anticancer and antimicrobial properties, compounds similar to this compound have been investigated for:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.
- Neuroprotective Effects : Certain structural analogs have been studied for their ability to protect neuronal cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs identified in the literature:
Structural and Electronic Comparisons
- Core Rigidity : The dihydrobenzofuran core in the target compound imposes greater steric constraints compared to flexible aliphatic imines (e.g., EB6236 ) or planar pyrimidines . This rigidity may enhance binding specificity in receptor-ligand interactions.
- Electron-Withdrawing Effects: The -OCF₃ group provides stronger electron withdrawal than -NO₂ (in ) or -OCH₃, improving oxidative stability and altering π-π stacking interactions in materials science applications .
Research Findings and Data
Table: Comparative Physicochemical Properties
Q & A
Basic: What are the optimal reaction conditions for synthesizing this Schiff base compound?
Methodological Answer:
The synthesis of imine derivatives like this compound typically involves condensation between an aromatic aldehyde and a primary amine under acidic or neutral conditions. Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., ethanol) are preferred to stabilize intermediates and enhance reaction rates .
- Catalysts: Lewis acids (e.g., ZnCl₂) or mild acids (e.g., acetic acid) can accelerate imine formation .
- Temperature: Reactions are often conducted at reflux (60–80°C) for 6–24 hours, monitored by TLC or HPLC for completion .
Example Protocol:
| Component | Condition | Reference |
|---|---|---|
| Aldehyde:Amine ratio | 1:1.1 molar excess of aldehyde | |
| Solvent | Ethanol (reflux) | |
| Catalyst | Acetic acid (1–5 mol%) | |
| Purification | Column chromatography (EtOAc/Hexane) |
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy:
- Elemental Analysis: Matches calculated vs. observed C, H, N, F percentages (e.g., C: 54.3%, H: 4.2%) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.12) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
For bioactivity profiling:
- Enzyme Inhibition Assays:
- Use fluorogenic substrates to test inhibition of kinases or proteases (IC₅₀ values) .
- Example: Kinase Glo® assays for ATP-binding pocket interactions .
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
- Binding Affinity Studies:
- Surface plasmon resonance (SPR) to measure dissociation constants (Kd) for target proteins .
Advanced: How can structural modifications improve selectivity against off-target receptors?
Methodological Answer:
To enhance selectivity:
- Derivatization Strategies:
- Introduce electron-withdrawing groups (e.g., -NO₂) to the benzofuran ring to modulate electronic effects .
- Replace trifluoromethoxy with bulkier substituents (e.g., -OCF₂CF₃) to sterically hinder off-target binding .
- Computational Guidance:
- Docking studies (e.g., AutoDock Vina) predict binding poses and identify key residues for modification .
Example Modification Results:
| Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 120 ± 15 | 450 ± 60 |
| -NO₂ at C6 (benzofuran) | 85 ± 10 | 1200 ± 150 |
Advanced: How to resolve contradictions between computational predictions and experimental binding data?
Methodological Answer:
Discrepancies may arise from:
- Solvent Effects: Simulations often neglect explicit solvent molecules that stabilize binding. Use molecular dynamics (MD) with explicit water models .
- Protein Flexibility: Rigid docking underestimates induced-fit effects. Employ flexible docking or ensemble docking .
- Experimental Validation:
- Repeat SPR assays at varying ionic strengths to assess electrostatic contributions .
- Use alanine scanning mutagenesis to confirm critical binding residues .
Advanced: What methodologies identify degradation pathways under physiological conditions?
Methodological Answer:
For stability studies:
- Forced Degradation:
- Analytical Tracking:
- Kinetic Modeling:
Example Degradation Data:
| Condition | Major Degradant | Half-Life (h) |
|---|---|---|
| pH 1.2 (37°C) | 4-(Trifluoromethoxy)benzaldehyde | 12.5 ± 1.2 |
Advanced: How to design in vivo studies based on in vitro ADME/Tox data?
Methodological Answer:
- Pharmacokinetic Parameters:
- Calculate bioavailability (F%) from Caco-2 permeability and microsomal stability assays .
- Use allometric scaling (e.g., Wajima method) to estimate human clearance from rodent data .
- Toxicity Mitigation:
- Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeated-dose studies .
- Compare metabolite profiles (via LC-HRMS) between species to predict idiosyncratic toxicity .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Chemical Proteomics:
- Use photoaffinity probes (e.g., diazirine tags) to crosslink the compound to targets in cell lysates .
- Cellular Thermal Shift Assay (CETSA):
- Measure target protein melting shifts after compound treatment to confirm binding .
- In Vivo Imaging:
- Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution and target occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
